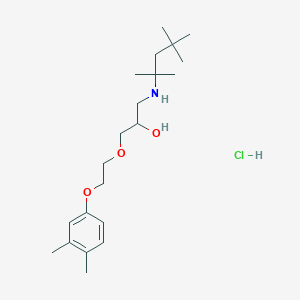
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride" is a derivative of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, which is a class of compounds that have been studied for their potential as beta-adrenoceptor blocking agents. These compounds are of interest due to their cardioselectivity, which is a desirable property for drugs that target heart conditions without affecting other parts of the body .
Synthesis Analysis
The synthesis of related compounds has been reported, where a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols were created. These compounds were synthesized to evaluate their affinity to beta-1 and beta-2 adrenoceptors, with the aim of determining their cardioselectivity compared to known beta-blockers . The synthesis process likely involves multiple steps, including the formation of the aryloxy moiety and the attachment of the amino propanol side chain.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis. For instance, the free base and hydrochloride salts of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been crystallized and studied. The crystal structures revealed different space groups and the presence of hydrogen-bonded chains and rings as major features in the crystal packing. The conformation of the amine fragments was contrasted, with some showing an unusual antiperiplanar arrangement about the ether group .
Chemical Reactions Analysis
While the specific chemical reactions of "1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride" are not detailed in the provided papers, the related compounds' interactions with beta-adrenoceptors have been studied. The affinity of these compounds to beta-1 and beta-2 adrenoceptors was determined, indicating that the structural variations in the compounds can significantly influence their receptor binding and, consequently, their pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the studies of similar compounds suggest that the physical properties such as solubility, crystallinity, and melting points can be inferred from the crystallographic data and the observed hydrogen-bonding patterns in the crystal structures. The chemical properties, such as receptor affinity and selectivity, are influenced by the specific functional groups present in the molecule, as demonstrated by the cardioselectivity observed in the synthesized beta-blockers .
科学的研究の応用
Conformational Analyses and Crystal Structures
The molecule's crystal structures and conformational analyses have been reported, providing insights into its physical and chemical characteristics. For instance, studies have documented the crystal structures of related 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting how different salts and free bases crystallize in various space groups, indicating diverse conformations and hydrogen-bonded structures in crystal packing. This foundational knowledge aids in understanding the molecule's behavior in different environments, which is crucial for its application in material science and drug development (Nitek et al., 2020).
Cardioselectivity and Pharmaceutical Applications
Research into compounds with structural similarities has explored their affinity to beta-adrenoceptors, demonstrating the cardioselective potential of such molecules. These findings are significant in the development of beta-blockers, providing a pathway to more selective and potentially safer cardiovascular drugs (Rzeszotarski et al., 1979).
Synthetic Applications and Methodologies
The molecule and its derivatives serve as key intermediates in synthetic chemistry, facilitating the creation of complex molecules. For instance, the use of thietan-2-one chemistry for converting D-penicillamine into DL-2-methylpenicillamine showcases the molecule's utility in synthesizing modified amino acids, which are valuable in pharmaceutical research (Al-Zaidi et al., 1983).
Spectroscopic and Polymorphism Studies
Investigations into polymorphic forms of similar compounds using spectroscopic and diffractometric techniques underscore their importance in understanding drug polymorphism, which affects drug efficacy, stability, and formulation. Such research is vital for the pharmaceutical industry to ensure the quality and performance of drug products (Vogt et al., 2013).
Metabolism and Biological Activity
Studies on related molecules have also focused on their metabolism and biological activity, providing insights into how these compounds are processed in biological systems and their potential therapeutic effects. This information is crucial for drug development, ensuring safety and efficacy (Kanamori et al., 2002).
特性
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO3.ClH/c1-16-8-9-19(12-17(16)2)25-11-10-24-14-18(23)13-22-21(6,7)15-20(3,4)5;/h8-9,12,18,22-23H,10-11,13-15H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDRFEUEBJOADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCC(CNC(C)(C)CC(C)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)

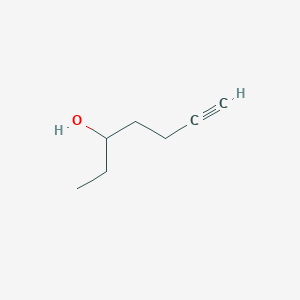
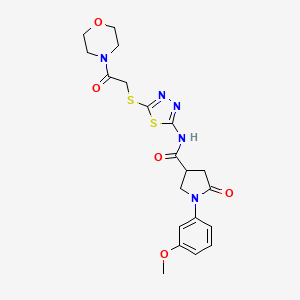
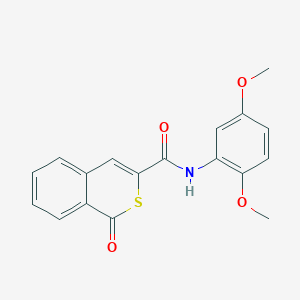

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
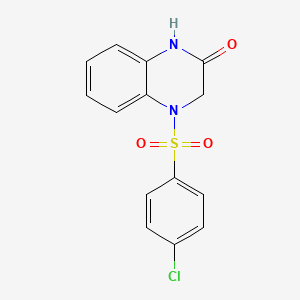
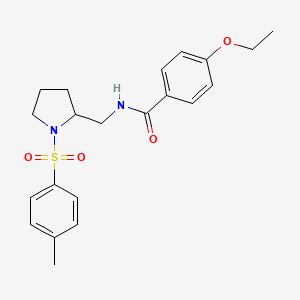
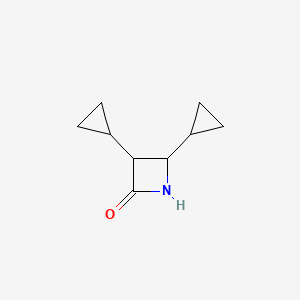
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)